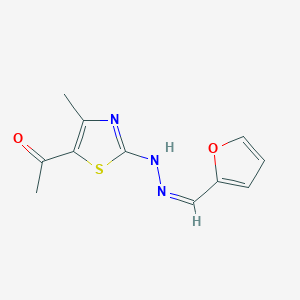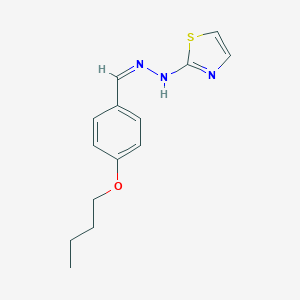
4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one, also known as CFM-2, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research.
Mecanismo De Acción
4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one acts as a competitive inhibitor of PKC enzymes by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates and subsequently inhibits downstream signaling pathways.
Biochemical and Physiological Effects:
4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one has been shown to improve memory and cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one has several advantages for use in lab experiments. It is a potent and selective inhibitor of PKC enzymes, making it a valuable tool for studying PKC signaling pathways. However, like many chemical compounds, 4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one has limitations. It is not water-soluble, which can make it difficult to administer in vivo. Additionally, the long-term effects of 4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one on cellular processes are not well understood.
Direcciones Futuras
There are several future directions for research on 4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one. One area of interest is the development of water-soluble analogs of 4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one that can be used in vivo. Additionally, further studies are needed to elucidate the long-term effects of 4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one on cellular processes and to determine its potential as a therapeutic agent for the treatment of cancer and Alzheimer's disease. Finally, the development of other selective inhibitors of PKC enzymes could provide valuable insights into the role of PKC signaling pathways in disease development.
Métodos De Síntesis
The synthesis of 4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 2-fluoroacetophenone and 4-chlorobenzoyl chloride in the presence of a base, followed by the addition of methylamine and sodium borohydride. The resulting compound is then hydrolyzed to yield 4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one.
Aplicaciones Científicas De Investigación
4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential use as a selective inhibitor of protein kinase C (PKC) enzymes. PKC enzymes play a crucial role in various cellular processes, including cell proliferation and differentiation. Dysregulation of PKC activity has been implicated in the development of several diseases, including cancer and Alzheimer's disease. 4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the activity of PKC enzymes in vitro and in vivo, making it a promising candidate for the development of novel therapeutics.
Propiedades
Nombre del producto |
4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Fórmula molecular |
C18H13ClFNO3 |
Peso molecular |
345.7 g/mol |
Nombre IUPAC |
(4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(2-fluorophenyl)-1-methylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C18H13ClFNO3/c1-21-15(12-4-2-3-5-13(12)20)14(17(23)18(21)24)16(22)10-6-8-11(19)9-7-10/h2-9,15,22H,1H3/b16-14- |
Clave InChI |
TWKFFRBNVTZGKV-PEZBUJJGSA-N |
SMILES isomérico |
CN1C(/C(=C(\C2=CC=C(C=C2)Cl)/O)/C(=O)C1=O)C3=CC=CC=C3F |
SMILES |
CN1C(C(=C(C2=CC=C(C=C2)Cl)O)C(=O)C1=O)C3=CC=CC=C3F |
SMILES canónico |
CN1C(C(=C(C2=CC=C(C=C2)Cl)O)C(=O)C1=O)C3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(benzyloxy)phenyl]-2-cyano-3-phenylacrylamide](/img/structure/B255219.png)


![2-cyano-N-[4-(diethylamino)phenyl]-3-(4-isopropylphenyl)acrylamide](/img/structure/B255228.png)

![Ethyl 2-[(4-nitrobenzoyl)amino]-5-phenylthiophene-3-carboxylate](/img/structure/B255231.png)
![2-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(tert-butyl)-N-(2-hydroxyethyl)acetamide](/img/structure/B255233.png)
![2-{[2-cyano-3-(4-methoxyphenyl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B255234.png)


![3-[2-(1-Azepanyl)-2-oxoethyl]-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B255240.png)
![N'-[(Z)-indol-3-ylidenemethyl]-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carbohydrazide](/img/structure/B255242.png)
![Methyl 5-methyl-7-(2-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B255244.png)